molecular formula C12H11NO2 B054376 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-34-5

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B054376
CAS No.: 113111-34-5
M. Wt: 201.22 g/mol
InChI Key: XTYDBYBSBXUPEO-UHFFFAOYSA-N
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Scientific Research Applications

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Preparation Methods

The synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the following steps:

Chemical Reactions Analysis

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as:

    1-(p-Tolyl)-2-azabicyclo[2.2.1]heptane-3,5-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings and functional groups.

    1-(p-Tolyl)-3-azabicyclo[3.2.0]heptane-2,4-dione: Another related compound with a different ring system and substitution pattern.

    1-(p-Tolyl)-3-azabicyclo[4.1.0]heptane-2,4-dione: This compound features a larger bicyclic ring system and distinct chemical properties.

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the tolyl group, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYDBYBSBXUPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507964
Record name 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66504-87-8
Record name 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of purified 1-(4-methylphenyl)-1,2-cyclopropanedicarboxylic acid (58 kg), toluene (465 kg) and urea (23.8 kg) was heated to reflux and the mixture held at reflux until the reaction was complete. On completion of the reaction period, the solution was cooled to 80–90° C. and washed with water (69 L). The lower aqueous layer was discarded. In this way (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-2,4-dione was obtained as a solution in toluene.
Quantity
58 kg
Type
reactant
Reaction Step One
Name
Quantity
23.8 kg
Type
reactant
Reaction Step One
Quantity
465 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 3
Reactant of Route 3
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 4
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 5
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 6
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

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